
Hydrolapachol
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Overview
Description
Hydrolapachol is a novel potent and selective inhibitor of schistosoma mansoni dihydroorotate dehydrogenase (smdhodh)
Scientific Research Applications
Anticancer Properties
Hydrolapachol has been studied for its anticancer effects, particularly in the treatment of breast cancer. Research indicates that complexes formed with this compound and ruthenium (II) diphosphine have shown promising results against cancer cell lines. These complexes demonstrate enhanced cytotoxicity compared to this compound alone, suggesting that modifications to the compound can improve its therapeutic efficacy .
Case Study: Breast Cancer Treatment
- Study Reference : Oliveira et al. (2023)
- Findings : The this compound-ruthenium complex exhibited significant cytotoxicity against MCF-7 breast cancer cells, indicating a potential pathway for developing new anticancer therapies.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Evaluation
- Study Reference : Research on naphthoquinone derivatives
- Findings : The study reported that this compound derivatives displayed substantial antibacterial activity against specific strains like Staphylococcus aureus and antifungal effects against Candida albicans.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various studies. It has been suggested that the compound can inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases.
Case Study: Inflammatory Response Modulation
- Study Reference : Laboratory investigations
- Findings : this compound was found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, including modifications of lapachol. The structure-activity relationship (SAR) has been explored to enhance its biological activities.
Synthesis Techniques
- Methodologies : Multi-component reactions and green synthetic approaches have been employed to synthesize this compound and its derivatives.
- Outcome : Enhanced yields and purity of this compound derivatives have been achieved through these methods, facilitating further research into their applications.
Formulation Development
This compound has been incorporated into various formulations aimed at improving drug delivery systems. Its properties allow it to be used in designing hydrogels and nanocarriers for targeted therapy.
Case Study: Hydrogel Formulations
- Study Reference : Recent formulation studies
- Findings : Hydrogels containing this compound showed improved release profiles and bioavailability, making them suitable for topical applications in wound healing and skin treatments.
Properties
CAS No. |
3343-38-2 |
---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-6,9,16H,7-8H2,1-2H3 |
InChI Key |
CBIBTBSDPZSTOE-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Canonical SMILES |
CC(C)CCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
3343-38-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SmDHODH-IN-17; SmDHODH IN 17; SmDHODHIN17 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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